molecular formula C11H13ClF3NO2 B1430655 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride CAS No. 1803600-21-6

3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride

Cat. No.: B1430655
CAS No.: 1803600-21-6
M. Wt: 283.67 g/mol
InChI Key: SCSYXYDDOZDGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.68 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group, such as this compound, can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group (-CF3), a phenyl group (C6H5), a methyl group (-CH3), an amino group (-NH2), a propanoic acid group (-CH2CH2COOH), and a hydrochloride group (-Cl) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 283.68 . Other specific properties such as boiling point and storage conditions are not specified .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(16)17;/h1-4,15H,5-7H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYXYDDOZDGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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